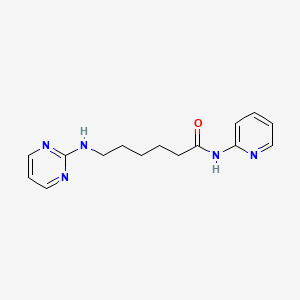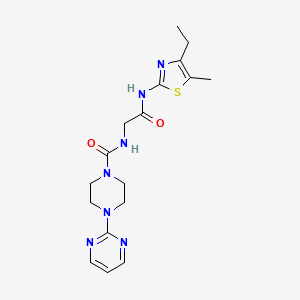![molecular formula C19H22N4O B14933096 N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-N'-phenylurea](/img/structure/B14933096.png)
N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-N'-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1S,2S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-METHYLBUTYL]-N’-PHENYLUREA is a complex organic compound that features a benzimidazole ring, a phenylurea moiety, and a chiral center
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-METHYLBUTYL]-N’-PHENYLUREA typically involves the following steps:
Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Chiral Center: The chiral center is introduced through the use of chiral starting materials or chiral catalysts in the synthesis of the intermediate compounds.
Coupling with Phenylurea: The final step involves the coupling of the benzimidazole intermediate with phenylurea under suitable conditions, such as the presence of a coupling agent like carbodiimide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques.
化学反応の分析
Types of Reactions
N-[(1S,2S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-METHYLBUTYL]-N’-PHENYLUREA can undergo various types of chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenylurea moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of benzimidazole N-oxides, while reduction can yield various reduced derivatives.
科学的研究の応用
N-[(1S,2S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-METHYLBUTYL]-N’-PHENYLUREA has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-[(1S,2S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-METHYLBUTYL]-N’-PHENYLUREA involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with various enzymes or receptors, leading to inhibition or activation of specific biological processes. The phenylurea moiety may also contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-[(1S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-METHYLBUTYL]-N’-PHENYLUREA: A similar compound with a different chiral center configuration.
N-[(1S,2S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-METHYLBUTYL]-N’-PHENYLTHIOUREA: A thiourea derivative with similar structural features.
Uniqueness
N-[(1S,2S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-METHYLBUTYL]-N’-PHENYLUREA is unique due to its specific chiral configuration and the presence of both benzimidazole and phenylurea moieties. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C19H22N4O |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
1-[(1S,2S)-1-(1H-benzimidazol-2-yl)-2-methylbutyl]-3-phenylurea |
InChI |
InChI=1S/C19H22N4O/c1-3-13(2)17(18-21-15-11-7-8-12-16(15)22-18)23-19(24)20-14-9-5-4-6-10-14/h4-13,17H,3H2,1-2H3,(H,21,22)(H2,20,23,24)/t13-,17-/m0/s1 |
InChIキー |
ZMRZRSHVEVOXQG-GUYCJALGSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C1=NC2=CC=CC=C2N1)NC(=O)NC3=CC=CC=C3 |
正規SMILES |
CCC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B14933014.png)
![N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-6-carboxamide](/img/structure/B14933015.png)
![2-(6-fluoro-1H-indol-1-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B14933030.png)

![N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B14933033.png)
![4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B14933034.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide](/img/structure/B14933042.png)
![N-[4-(acetylamino)phenyl]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B14933046.png)

![1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]piperidine-3-carboxamide](/img/structure/B14933057.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanamide](/img/structure/B14933063.png)
![1-(2-methoxyethyl)-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-indole-2-carboxamide](/img/structure/B14933079.png)
![(5S)-3-[(1-Isopropyl-1H-indol-6-YL)carbonyl]-9-nitro-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-A][1,5]diazocin-8-one](/img/structure/B14933083.png)
